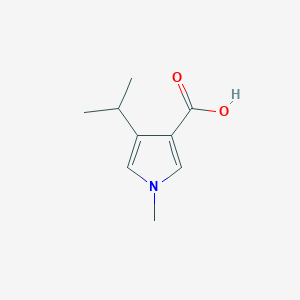
1-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by a methyl group at the first position, an isopropyl group at the fourth position, and a carboxylic acid group at the third position. Its unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-isopropyl-2-methyl-1,3-diaminopropane with diethyl oxalate under acidic conditions can yield the desired pyrrole derivative. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
1-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the positions adjacent to the nitrogen atom. Common reagents include halogens and nitrating agents.
Condensation: The carboxylic acid group can participate in condensation reactions with alcohols or amines to form esters or amides.
Aplicaciones Científicas De Investigación
1-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid can be compared with other pyrrole derivatives, such as:
1-Methyl-1H-pyrrole-3-carboxylic acid: Lacks the isopropyl group, leading to different chemical and biological properties.
4-Isopropyl-1H-pyrrole-3-carboxylic acid: Lacks the methyl group, which can influence its reactivity and interactions.
1-Methyl-4-(propan-2-yl)-1H-pyrrole-2-carboxylic acid: The carboxylic acid group is at a different position, affecting its chemical behavior and applications.
The unique combination of substituents in this compound imparts distinct properties that make it valuable for specific research and industrial applications.
Propiedades
Número CAS |
351416-88-1 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
1-methyl-4-propan-2-ylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-6(2)7-4-10(3)5-8(7)9(11)12/h4-6H,1-3H3,(H,11,12) |
Clave InChI |
ZVSHVRDSVAEMOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN(C=C1C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



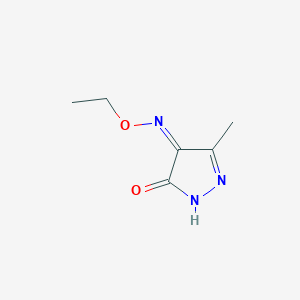

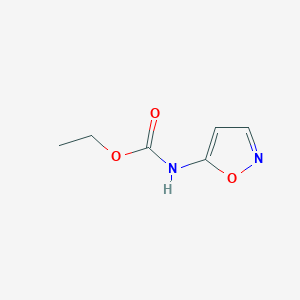
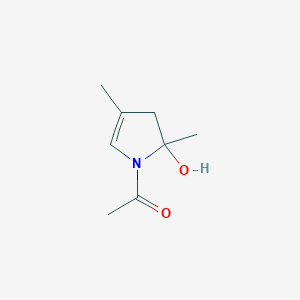
![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)



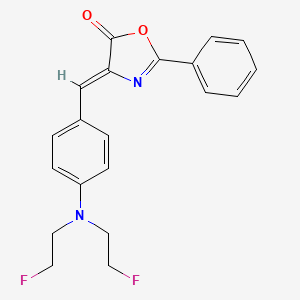
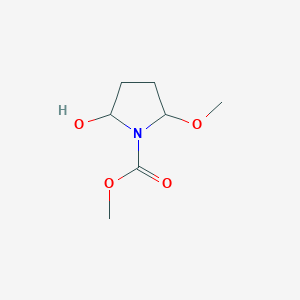
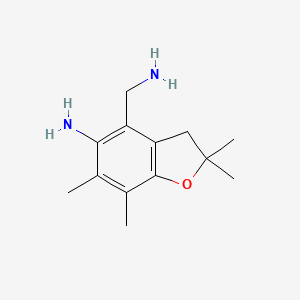
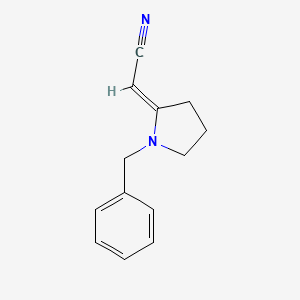
![(24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane](/img/structure/B12877718.png)
